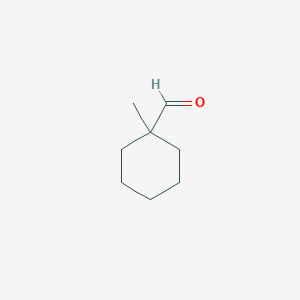

1-Methylcyclohexanecarbaldehyde

描述

Significance of Methylated Cyclohexane (B81311) Aldehydes in Chemical Research

Methylated cyclohexane aldehydes, including 1-methylcyclohexanecarbaldehyde, serve as important scaffolds and intermediates in organic synthesis. Alicyclic compounds have historically provided a crucial framework for testing theories in organic structure and reactivity, such as conformational analysis, which originated with studies of cyclohexanes. pageplace.de The introduction of functional groups like methyl and aldehyde moieties onto the cyclohexane ring allows for a wide range of chemical transformations.

Aldehydes are a highly reactive class of compounds, making them valuable precursors in the synthesis of more complex molecules. nih.gov They can be readily oxidized to form carboxylic acids or reduced to primary alcohols. ncert.nic.in Furthermore, the carbonyl carbon is electrophilic and susceptible to attack by nucleophiles, a cornerstone of carbon-carbon bond-forming reactions. testbook.com Reactions such as the aldol (B89426) condensation, Wittig reaction, and Grignard reactions utilize aldehydes as key starting materials. ncert.nic.inpatsnap.com

The methylation of the cyclohexane ring adds another layer of complexity and utility. The methyl group can direct the stereochemistry of subsequent reactions and influence the conformational preferences of the ring. This control is critical in the synthesis of specific stereoisomers of target molecules, which is of paramount importance in fields like medicinal chemistry and materials science. While some aldehydes are known for their fragrance and flavor properties, the primary significance of compounds like this compound in a research context lies in their utility as building blocks for constructing larger, more complex molecular architectures. ncert.nic.innih.gov

Evolution of Research Perspectives on Alicyclic Carbonyl Compounds

The study of alicyclic compounds dates back to the late 19th century with Adolf von Baeyer's strain theory, which attempted to explain the relative stability of cycloalkanes. sips.org.in This initial planar model was later refined by the Sache-Mohr theory, which correctly proposed that larger rings like cyclohexane are puckered to relieve angle strain. sips.org.in This fundamental understanding of the three-dimensional structure of alicyclic rings was a pivotal moment in organic chemistry.

The perspective on carbonyl chemistry has also undergone significant evolution. Early research laid the groundwork by studying the fundamental reactivity of aldehydes and ketones. patsnap.com The mid-20th century witnessed a surge in research, leading to the discovery of transformative reactions like the Wittig reaction, which provided a powerful method for C-C bond formation. patsnap.com

In recent decades, research has shifted towards developing more sustainable and efficient synthetic methods. patsnap.compatsnap.com This includes the rise of green chemistry principles, focusing on atom economy, the use of environmentally benign solvents, and catalytic reactions. cas.org Biocatalysis, using enzymes to perform chemical transformations, has emerged as a powerful tool for carbonyl synthesis due to its high selectivity and operation in aqueous media. patsnap.com

Furthermore, the integration of computational chemistry has accelerated the discovery of new reactions and deepened the understanding of reaction mechanisms. patsnap.com Modern research objectives in carbonyl chemistry are focused on achieving perfect chemo-, regio-, and stereoselectivity under mild conditions. patsnap.com There is also a growing interest in leveraging the reactivity of carbonyl compounds in materials science for the creation of advanced polymers and functional materials. patsnap.compatsnap.com The historical journey from understanding the basic structure of cyclic systems to the sophisticated manipulation of their functionalized derivatives like this compound highlights the dynamic and evolving nature of organic chemistry.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-methylcyclohexane-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-8(7-9)5-3-2-4-6-8/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXZFFVCJWZTTMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCC1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50456452 | |

| Record name | 1-methylcyclohexanecarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50456452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6140-64-3 | |

| Record name | 1-Methylcyclohexanecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6140-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-methylcyclohexanecarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50456452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methylcyclohexane-1-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Methylcyclohexanecarbaldehyde

Regioselective and Stereoselective Synthesis Approaches to 1-Methylcyclohexanecarbaldehyde

The precise control over the placement of functional groups (regioselectivity) and their spatial orientation (stereoselectivity) is paramount in modern organic synthesis. For a molecule like this compound, which possesses a chiral center, achieving high levels of selectivity is crucial for obtaining the desired isomer with specific olfactory properties or biological activity.

De Novo Synthesis Strategies for the 1-Methylcyclohexane Core

De novo synthesis, the construction of a molecule from simpler, acyclic precursors, offers a powerful route to the 1-methylcyclohexane skeleton. A prominent strategy in this regard is the Diels-Alder reaction, a [4+2] cycloaddition that forms a six-membered ring with high stereospecificity.

In a potential synthesis, a substituted diene, such as isoprene (B109036) (2-methyl-1,3-butadiene), can react with a suitable dienophile, like acrolein, to form a cyclohexene (B86901) derivative. Subsequent hydrogenation of the double bond would yield the 1-methylcyclohexane core, which can then be further functionalized to the target aldehyde. The regioselectivity of the Diels-Alder reaction is governed by the electronic nature of the substituents on both the diene and the dienophile.

Table 1: Illustrative Diels-Alder Reaction for 1-Methylcyclohexene Core Synthesis

| Diene | Dienophile | Product | Subsequent Steps |

| Isoprene | Acrolein | 4-Methylcyclohex-3-enecarbaldehyde | Hydrogenation, Isomerization |

It is important to note that while the Diels-Alder reaction provides a foundational framework, controlling the precise substitution pattern to directly yield the 1-methylcyclohexyl moiety can be challenging and may require multi-step sequences. researchgate.net

Derivatization of Precursor Cyclohexane (B81311) Systems to Yield this compound

A more common and often more practical approach involves the modification of readily available cyclohexane precursors.

One effective method starts from cyclohexanone (B45756). Reaction of cyclohexanone with a methyl Grignard reagent (methylmagnesium bromide) introduces the methyl group at the carbonyl carbon, forming 1-methylcyclohexanol (B147175) after acidic workup. Dehydration of this tertiary alcohol, typically using an acid catalyst, yields 1-methylcyclohexene. organicchemistrytutor.com This alkene is a key intermediate for the introduction of the aldehyde functionality.

Another strategy involves the reduction of 1-methylcyclohexanecarboxylic acid or its derivatives. For instance, the carboxylic acid can be converted to an acid chloride, which is then reduced to the aldehyde using a mild reducing agent like lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃) in what is known as the Rosenmund reduction.

Alternatively, the direct oxidation of 1-methylcyclohexanemethanol provides a straightforward route to this compound. This transformation can be achieved using a variety of oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation.

Catalytic Systems in the Preparation of this compound

Catalysis plays a pivotal role in the efficient and selective synthesis of aldehydes. Both homogeneous and heterogeneous catalytic systems have been explored for the preparation of this compound, primarily through the hydroformylation of 1-methylcyclohexene.

Homogeneous Catalysis for Aldehyde Synthesis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high activity and selectivity under mild reaction conditions. youtube.com The hydroformylation (or oxo-synthesis) of alkenes, which involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond, is a major industrial process for aldehyde production.

For the synthesis of this compound from 1-methylcyclohexene, rhodium and cobalt-based catalysts are commonly employed. The regioselectivity of the hydroformylation of an unsymmetrical alkene like 1-methylcyclohexene is a critical consideration. The reaction can potentially yield two isomeric aldehydes: this compound and 2-methylcyclohexanecarbaldehyde. The use of bulky phosphine (B1218219) ligands on the metal center can influence the regioselectivity, often favoring the formation of the less sterically hindered aldehyde. However, in the case of 1-methylcyclohexene, the steric hindrance around the double bond can direct the formylation to the tertiary carbon, leading to the desired product.

Recent research has also explored the use of other transition metals. For instance, osmium-catalyzed hydroformylation has been shown to exhibit high regioselectivity for the formation of linear aldehydes from terminal alkenes. researchgate.net While less common for internal alkenes, the development of new ligand systems could enhance its applicability.

Table 2: Homogeneous Catalysts for Hydroformylation

| Catalyst Precursor | Ligand | Substrate | Product(s) | Reference |

| Rh(CO)₂(acac) | PPh₃ | 1-Methylcyclohexene | This compound, 2-Methylcyclohexanecarbaldehyde | N/A |

| Co₂(CO)₈ | None | 1-Methylcyclohexene | This compound, 2-Methylcyclohexanecarbaldehyde | N/A |

| Os₃(CO)₁₂ | Imidazoyl-substituted phosphine | Terminal Alkenes | Linear Aldehydes | researchgate.net |

Heterogeneous Catalysis in Alicyclic Aldehyde Formation

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages in terms of catalyst separation and recycling. nih.govmpg.de For the synthesis of alicyclic aldehydes like this compound, supported metal catalysts are of great interest.

Rhodium nanoparticles supported on materials like zeolites or other porous materials have been investigated for the hydroformylation of alkenes. researchgate.netnih.gov The confinement of the catalytic species within the pores of the support can influence the regioselectivity of the reaction. For example, shape-selective catalysis within zeolite channels can favor the formation of one isomer over another. nih.gov The development of catalysts where the active sites are well-defined and uniformly distributed is a key area of research to improve the efficiency and selectivity of these heterogeneous systems.

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org The application of these principles to the synthesis of this compound is an area of growing importance.

One key aspect is the use of environmentally benign solvents. Traditional organic solvents are often volatile and toxic. Research has focused on replacing these with greener alternatives such as water, ionic liquids, or supercritical carbon dioxide. mdpi.comresearchgate.net For instance, the development of water-soluble catalysts allows for reactions to be carried out in aqueous media, simplifying product separation and catalyst recycling. rsc.org

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a highly sustainable approach to aldehyde synthesis. nih.govchemrxiv.org Enzymes operate under mild conditions of temperature and pressure and exhibit high selectivity. For example, alcohol oxidases can be used for the selective oxidation of 1-methylcyclohexanemethanol to the corresponding aldehyde. acs.org Carboxylic acid reductases (CARs) represent another class of enzymes that can convert carboxylic acids to aldehydes. nih.gov The engineering of microorganisms to produce these enzymes and perform the desired transformations in a whole-cell system is a promising avenue for the sustainable production of this compound. asm.org

Mechanistic Investigations of Chemical Reactions Involving 1 Methylcyclohexanecarbaldehyde

Nucleophilic Addition Reactions of the Aldehyde Moiety in 1-Methylcyclohexanecarbaldehyde

The carbonyl group in this compound is a primary site for nucleophilic attack. These reactions are fundamental to its synthetic utility and involve the addition of a nucleophile to the electrophilic carbonyl carbon. ncert.nic.in The general mechanism begins with the nucleophile attacking the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. masterorganicchemistry.comlibretexts.orglibretexts.org Subsequent protonation of the alkoxide yields an alcohol. libretexts.orglibretexts.org

Stereoelectronic Effects on Nucleophilic Attack at the Carbonyl Center

The stereochemical outcome of nucleophilic addition to this compound is influenced by stereoelectronic effects. The approach of the nucleophile to the trigonal planar carbonyl carbon can occur from two faces, the Re and Si faces. libretexts.org If the two groups attached to the carbonyl carbon are not identical, as is the case with this compound, the addition of a nucleophile creates a new stereocenter. libretexts.orglibretexts.orglibretexts.org

The presence of the methyl group on the cyclohexane (B81311) ring introduces steric hindrance, which can direct the incoming nucleophile to the less hindered face. ncert.nic.in For instance, in cyclohexanone (B45756) systems, smaller nucleophiles tend to approach from the axial position to avoid steric interactions with the axial hydrogens at the C3 and C5 positions. youtube.com Conversely, bulkier nucleophiles may favor an equatorial attack to minimize these 1,3-diaxial interactions. youtube.com This principle can be extended to this compound, where the methyl group further influences the trajectory of the nucleophile.

The rate of nucleophilic addition is also affected by electronic factors. Electron-donating groups decrease the electrophilicity of the carbonyl carbon, slowing down the reaction, while electron-withdrawing groups have the opposite effect. masterorganicchemistry.comlibretexts.orglibretexts.org The methyl group in this compound is an electron-donating group, which slightly reduces the reactivity of the aldehyde compared to formaldehyde (B43269) but is generally more reactive than ketones due to lesser steric hindrance and electronic stabilization of the carbonyl group. ncert.nic.inlibretexts.orglibretexts.org

Kinetic and Thermodynamic Considerations in Aldehyde Reactivity

The reactivity of this compound in nucleophilic additions can be understood through the lens of kinetic and thermodynamic control. wikipedia.orglibretexts.orgmasterorganicchemistry.com

Kinetic Control: At lower temperatures and with short reaction times, the major product is the one that is formed fastest, known as the kinetic product. wikipedia.orglibretexts.orgmasterorganicchemistry.com This product arises from the reaction pathway with the lower activation energy. jackwestin.com

Thermodynamic Control: At higher temperatures and with longer reaction times, the reaction can become reversible, allowing for equilibrium to be established. wikipedia.orglibretexts.orgmasterorganicchemistry.com Under these conditions, the most stable product, the thermodynamic product, will be the major component of the product mixture. wikipedia.orglibretexts.orgmasterorganicchemistry.com

In the context of nucleophilic additions to cyclic systems like this compound, the formation of different stereoisomers can be subject to these controls. For example, the initial attack of a nucleophile might favor the formation of a less stable, kinetically preferred isomer due to a more accessible transition state. However, if the reaction is reversible, this can isomerize to the more stable, thermodynamically favored product over time. pressbooks.pub

Table 1: Factors Influencing Kinetic vs. Thermodynamic Control

| Factor | Favors Kinetic Product | Favors Thermodynamic Product |

| Temperature | Low | High |

| Reaction Time | Short | Long |

| Reversibility | Irreversible Conditions | Reversible Conditions |

| Product Stability | Less Stable | More Stable |

| Activation Energy | Lower | Higher |

Cyclization and Rearrangement Reactions of this compound Derivatives

Derivatives of this compound can undergo a variety of cyclization and rearrangement reactions, expanding its synthetic applications.

Intramolecular Transformations Involving the Aldehyde Group

While specific examples for this compound are not extensively documented in the provided search results, analogous intramolecular reactions are well-established for similar aldehydes. For instance, aldehydes containing a suitably positioned nucleophilic group can undergo intramolecular cyclization to form cyclic hemiacetals or other heterocyclic structures. The principles of stereoelectronic control would be critical in determining the stereochemistry of the newly formed rings.

Intermolecular Cycloadditions and Condensation Reactions

This compound can participate in intermolecular reactions leading to cyclic products.

Aldol (B89426) Condensation: Like other aldehydes with α-hydrogens, this compound can undergo aldol condensation. ncert.nic.in In the presence of a base, it can react with itself or another enolizable carbonyl compound to form a β-hydroxy aldehyde, which can then dehydrate to an α,β-unsaturated aldehyde. ncert.nic.in

Cycloaddition Reactions: The aldehyde group can also participate in cycloaddition reactions. For example, [2+2] cycloadditions with ketenes or other suitable partners could lead to the formation of four-membered rings. The stereochemical approach of the reacting molecules would be crucial in determining the product's stereochemistry.

Oxidation and Reduction Pathways of this compound

The aldehyde functional group of this compound is readily susceptible to both oxidation and reduction.

Oxidation: Aldehydes are easily oxidized to carboxylic acids using a variety of oxidizing agents, including potassium permanganate (B83412) (KMnO₄), chromic acid, and even milder reagents like Tollens' reagent. ncert.nic.in The oxidation of this compound would yield 1-methylcyclohexanecarboxylic acid. researchgate.net Under aerobic conditions, this oxidation can be achieved using organocatalysts like N-heterocyclic carbenes. researchgate.net

Reduction: The aldehyde can be reduced to the corresponding primary alcohol, (1-methylcyclohexyl)methanol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.com These reactions proceed via nucleophilic addition of a hydride ion to the carbonyl carbon. youtube.com

Table 2: Summary of Oxidation and Reduction Reactions

| Reaction Type | Reagent(s) | Product |

| Oxidation | KMnO₄, CrO₃, Tollens' Reagent, O₂/N-heterocyclic carbene | 1-Methylcyclohexanecarboxylic acid |

| Reduction | NaBH₄, LiAlH₄ | (1-Methylcyclohexyl)methanol |

Selective Oxidation Methodologies for Aldehydes

The selective oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. While aldehydes, in general, are susceptible to oxidation, the presence of other oxidizable functional groups within a molecule necessitates the development of mild and selective oxidizing agents. For aldehydes like this compound, which lack α-hydrogens, the potential for side reactions is somewhat diminished, yet the need for high-yielding, clean conversions remains paramount.

Common methodologies for the oxidation of aldehydes that are applicable to this compound involve reagents that can deliver an oxygen atom to the carbonyl carbon. These reactions typically proceed through a nucleophilic attack on the carbonyl carbon, followed by the departure of a leaving group.

Mild oxidizing agents are particularly useful for distinguishing aldehydes from ketones. ncert.nic.in One classic example is the use of Tollens' reagent, an ammoniacal solution of silver nitrate (B79036). ncert.nic.in In this reaction, the aldehyde is oxidized to the corresponding carboxylate anion, while the silver ions are reduced to elemental silver, forming a characteristic silver mirror. ncert.nic.in Another common method is the Fehling's test, which uses a complex of copper(II) ions in a basic solution to oxidize the aldehyde. ncert.nic.in

The mechanism of nucleophilic addition reactions, which is central to these oxidations, involves the attack of a nucleophile on the electrophilic carbonyl carbon. ncert.nic.in This leads to a change in the hybridization of the carbon atom from sp² to sp³, resulting in a tetrahedral intermediate. ncert.nic.in

A summary of common selective oxidation methods for aldehydes is presented in the table below.

| Reagent | Description | Key Mechanistic Feature |

| Tollens' Reagent ([Ag(NH₃)₂]⁺) | Ammoniacal silver nitrate solution. ncert.nic.in | Oxidation of the aldehyde to a carboxylate anion with the concurrent reduction of Ag⁺ to metallic silver. ncert.nic.in |

| Fehling's Solution (Cu²⁺ in tartrate solution) | Comprises two solutions: aqueous copper sulfate (B86663) (Fehling A) and alkaline sodium potassium tartrate (Fehling B). ncert.nic.in | Oxidation of the aldehyde by Cu²⁺ ions, which are reduced to Cu₂O (a red precipitate). ncert.nic.in |

Stereoselective Reduction Techniques of this compound

The stereoselective reduction of a prochiral ketone, such as the hypothetical precursor to a chiral alcohol derived from this compound, is a critical process in asymmetric synthesis. While this compound itself is achiral, its reduction can lead to a chiral primary alcohol. However, the principles of stereoselective reduction are more commonly discussed in the context of reducing ketones to secondary alcohols.

For the reduction of alkynes to alkenes, specific catalysts can control the stereochemistry of the product. youtube.com For instance, a poisoned palladium catalyst, often treated with substances like calcium carbonate and lead acetate (B1210297) (Lindlar's catalyst), is selective for the formation of cis-(Z)-alkenes. youtube.com This is because the reaction occurs on the surface of the metal catalyst, where the alkyne coordinates and then reacts with hydrogen atoms delivered to the same face of the triple bond. youtube.com

Conversely, to obtain trans-(E)-alkenes, a dissolving metal reduction, such as using sodium in liquid ammonia (B1221849), is employed. youtube.com The mechanism of this reaction involves the transfer of an electron from the sodium atom to the alkyne, forming a radical anion. youtube.com This is followed by protonation by the ammonia solvent, leading to a vinyl radical. youtube.com A second electron transfer and subsequent protonation ultimately yield the more stable trans-alkene. youtube.com

These examples from alkyne reduction illustrate the power of reagent and catalyst choice in dictating the stereochemical outcome of a reaction, a principle that is broadly applicable in organic synthesis.

Dehydroformylation and Aldehyde Isomerization Studies

Dehydroformylation is the reverse reaction of hydroformylation, involving the conversion of an aldehyde to an alkene with the elimination of carbon monoxide and hydrogen gas. rsc.orgrsc.orgprinceton.edu This transformation is of interest as a potential route to olefins from readily available aldehydes. rsc.org

Mechanistic studies on dehydroformylation have explored the use of various catalysts. One of the challenges is the tendency for the active catalyst to be sequestered by the carbon monoxide produced during the reaction. rsc.org Research has focused on developing catalysts that can operate efficiently at milder temperatures and are resistant to CO poisoning. rsc.orgrsc.org

A study on the dehydroformylation of various aldehydes, including the aliphatic substrate this compound (referred to as methylcyclohexanecarboxaldehyde in the study), demonstrated the feasibility of this reaction. rsc.org The use of a bulky N-heterocyclic carbene (NHC) iridium catalyst was found to be effective, though for this compound, a decreased regioselectivity was observed. rsc.orgrsc.org

Aldehyde isomerization is another related process that can occur under conditions similar to hydroformylation. rsc.org This involves the migration of the double bond in an unsaturated aldehyde. The mechanism is believed to proceed through reversible insertion of the carbonyl group into a metal-hydride bond, followed by β-hydride elimination.

The table below summarizes key findings from a study on dehydroformylation.

| Substrate | Catalyst System | Key Observation | Reference |

| This compound | N-heterocyclic carbene (NHC) hydroxytetraphenylcyclopentadienyl iridium species | Production of the expected alkene products, albeit with a regioselectivity of 1.2:1. | rsc.org |

| 2,2-Dimethylpropanal | Optimized iridium catalyst | Rapid transformation to isobutylene. | rsc.org |

Stereochemical Elucidation and Conformational Analysis of 1 Methylcyclohexanecarbaldehyde

Configurational Isomerism and Chirality within the 1-Methylcyclohexanecarbaldehyde Structure

Configurational isomers are stereoisomers that can only be interconverted by breaking and reforming chemical bonds. libretexts.org The structure of this compound contains a chiral center at the C1 position of the cyclohexane (B81311) ring. This carbon atom is bonded to four distinct substituent groups: a methyl group, a formyl group, and two different pathways around the ring (-CH2-CH2- and -CH2-CH2-CH2- leading back to C1). The presence of this single stereocenter means that this compound is a chiral molecule and exists as a pair of enantiomers: (R)-1-methylcyclohexanecarbaldehyde and (S)-1-methylcyclohexanecarbaldehyde. quora.comlibretexts.org These enantiomers are non-superimposable mirror images of each other and are thus classified as configurational isomers. libretexts.org The specific three-dimensional arrangement of the groups around the chiral center determines the absolute configuration (R or S) of each enantiomer.

Conformational Dynamics of the Cyclohexane Ring and Formyl Group in this compound

The cyclohexane ring in this compound is not planar but exists predominantly in a chair conformation to minimize angle and torsional strain. nih.gov This leads to two primary chair conformers that rapidly interconvert at room temperature through a process known as a ring flip. nih.govlibretexts.orgstackexchange.com In this dynamic equilibrium, the substituents (methyl and formyl groups) can occupy either axial or equatorial positions.

The conformational preference of a substituent on a cyclohexane ring can be quantified by its conformational free energy, also known as the A-value. This value represents the energy difference between the axial and equatorial conformations. Nuclear Magnetic Resonance (NMR) spectroscopy has been a pivotal tool in determining these energy differences. nih.gov A study by Buchanan and Stothers utilized proton NMR spectroscopy to determine the conformational free energy (-ΔG°) of the formyl group in cyclohexanecarbaldehyde and this compound. By using cis- and trans-4-tert-butyl derivatives as model compounds for the axial and equatorial conformers, they were able to measure the energy difference. mdpi.com For the formyl group, the preference is for the equatorial position.

| Compound | Solvent | -ΔG° (kcal/mol) |

|---|---|---|

| Cyclohexanecarbaldehyde | CCl4 | 0.86 |

| Cyclohexanecarbaldehyde | CHCl3 | 0.97 |

| Cyclohexanecarbaldehyde | C6H6 | 0.59 |

| Cyclohexanecarbaldehyde | CH3CN | 0.99 |

| This compound | CCl4 | 1.38 (average value) |

Data sourced from Buchanan, G. W., & Stothers, J. B. (1967). Nuclear magnetic resonance studies. XV. Conformational free energy of the formyl group. Canadian Journal of Chemistry, 45(22), 2955-2963. mdpi.com

The chair-chair interconversion is a rapid process where one chair conformer flips into the other. nih.govxmu.edu.cn During this flip, all axial bonds become equatorial, and all equatorial bonds become axial. For this compound, this means an equilibrium exists between the conformer with an axial methyl and equatorial formyl group and the conformer with an equatorial methyl and axial formyl group, as well as the less stable conformers with both groups axial or both equatorial.

The position of this equilibrium is dictated by the steric strain, primarily from 1,3-diaxial interactions. nih.gov These are repulsive forces between an axial substituent and the axial hydrogens on the same side of the ring. Larger substituents experience greater steric strain in the axial position. The A-value quantifies this preference for the equatorial position. A higher A-value indicates a stronger preference for the equatorial position.

| Substituent | A-Value (kcal/mol) |

|---|---|

| -CH3 (Methyl) | 1.70 |

| -CHO (Formyl) | ~0.6 - 1.0 |

| -C(CH3)3 (tert-Butyl) | >4.5 |

| -OH (Hydroxyl) | 0.87 |

| -Br (Bromo) | 0.43 |

Data compiled from various sources. libretexts.org

Given that the A-value for a methyl group (1.70 kcal/mol) is significantly higher than that for a formyl group (~0.6-1.0 kcal/mol), the conformer with the methyl group in the equatorial position and the formyl group in the axial position is expected to be more stable and thus predominate at equilibrium.

Diastereoselective and Enantioselective Reaction Pathways in this compound Synthesis and Transformation

Stereoselectivity in chemical reactions refers to the preferential formation of one stereoisomer over another. When the stereoisomers are diastereomers, the phenomenon is called diastereoselectivity. When they are enantiomers, it is called enantioselectivity.

In substrate-controlled reactions, the stereochemistry of the starting material dictates the stereochemical outcome of the reaction. While specific studies on the substrate-controlled reactions of this compound are not abundant in readily available literature, the principles can be illustrated with closely related systems. For instance, in the alkylation of 1-methylcyclohexa-2,5-diene-1-carboxylic acid, a precursor that could potentially be converted to a this compound derivative, the existing methyl-bearing stereocenter directs the approach of the electrophile, leading to a high degree of diastereoselectivity. In such reactions, the steric hindrance and electronic nature of the substituents on the chiral substrate guide the incoming reagent to one face of the molecule over the other.

A general example of substrate-controlled stereoselectivity is the Yamamoto aldol (B89426) reaction, where the stereochemistry of a chiral aldehyde influences the stereochemistry of the newly formed hydroxyl-bearing carbon. The size of the substituents on the chiral aldehyde can strongly influence the facial selectivity of the enolate addition.

In reagent-controlled stereoselectivity, an external chiral reagent or catalyst directs the formation of a particular stereoisomer from a prochiral or racemic substrate. This is a powerful strategy for asymmetric synthesis. For example, the enantioselective α-alkylation of aldehydes can be achieved using a combination of organocatalysis and other catalytic methods. While a specific protocol for the enantioselective synthesis of this compound is not prominently documented, analogous reactions provide a clear precedent. For instance, the enantioselective α-alkylation of various aldehydes has been successfully carried out using chiral secondary amines as organocatalysts in conjunction with photoredox catalysis. nih.gov In such a hypothetical reaction for the synthesis of this compound, a chiral amine catalyst would react with the aldehyde to form a chiral enamine intermediate. This enamine would then react with an alkylating agent, with the chiral catalyst directing the approach of the electrophile to create one enantiomer of the product in excess.

Similarly, the stereoselective reduction of a ketone precursor to this compound could be achieved using a chiral reducing agent or a biocatalyst like an alcohol dehydrogenase, leading to an enantiomerically enriched product.

Advanced Spectroscopic and Analytical Characterization of 1 Methylcyclohexanecarbaldehyde

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Proton NMR for Conformational Assignment and Proton Environments

The ¹H NMR spectrum of 1-Methylcyclohexanecarbaldehyde provides detailed information about the electronic environment of the hydrogen atoms. The cyclohexane (B81311) ring exists in a dynamic equilibrium between two chair conformations. However, since the methyl and formyl groups are attached to the same carbon (C1), there are no major steric preferences that would significantly favor one chair conformer over the other, unlike in mono-substituted cyclohexanes. The signals from the ring protons are often complex due to small differences in chemical shifts and spin-spin coupling. oregonstate.edu

The key signals in the ¹H NMR spectrum can be assigned as follows:

A singlet for the aldehyde proton (CHO), typically found in the downfield region of the spectrum.

A singlet for the methyl group (CH₃) protons.

A series of overlapping multiplets for the ten methylene (B1212753) (CH₂) protons of the cyclohexane ring. Protons in axial and equatorial positions are chemically non-equivalent and will have slightly different chemical shifts. stackexchange.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CHO | 9.4 - 9.6 | Singlet (s) | 1H |

| -CH₃ | 1.0 - 1.2 | Singlet (s) | 3H |

| Ring -CH₂- | 1.2 - 1.9 | Multiplets (m) | 10H |

Carbon-13 NMR for Carbon Framework Elucidation

The proton-decoupled ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environment. For this compound, eight distinct signals are expected, corresponding to the carbonyl carbon, the quaternary carbon (C1), the methyl carbon, and the five non-equivalent methylene carbons of the ring. The chemical shifts are influenced by the electron-withdrawing effect of the aldehyde group and the substitution pattern. oregonstate.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CHO | 204 - 206 |

| C1 (Quaternary) | 45 - 50 |

| C2, C6 | 30 - 40 |

| C3, C5 | 20 - 30 |

| C4 | 20 - 25 |

| -CH₃ | 20 - 25 |

Advanced 2D NMR Techniques for Connectivity and Spatial Relationships

To unambiguously assign the proton and carbon signals and confirm the molecular structure, advanced 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. For this compound, this would show correlations between the protons on adjacent carbons in the cyclohexane ring, helping to trace the carbon framework. stackexchange.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is invaluable for definitively assigning the ¹³C signals of the protonated carbons (all CH₂ groups and the CH₃ group).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is particularly useful for identifying quaternary carbons. In this case, HMBC would show correlations from the methyl protons and the aldehyde proton to the quaternary C1 carbon, confirming the substitution pattern.

Mass Spectrometry for Molecular Structure and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in its structural elucidation. For this compound (molar mass: 126.20 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 126. nih.gov

The fragmentation of the molecular ion is predictable based on the functional groups present. Key fragmentation pathways for aldehydes include alpha-cleavage.

Loss of the formyl radical (•CHO): This α-cleavage results in a fragment ion at m/z = 97.

Loss of a hydrogen radical (•H) from the aldehyde: This α-cleavage leads to a strong peak at m/z = 125.

Loss of the methyl radical (•CH₃): Cleavage of the C1-CH₃ bond would produce a fragment at m/z = 111.

Ring fragmentation: The cyclohexane ring can also undergo characteristic fragmentation, leading to a series of smaller ions.

Table 3: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Predicted Fragment Ion | Proposed Loss |

| 126 | [C₈H₁₄O]⁺• | Molecular Ion (M⁺•) |

| 125 | [C₈H₁₃O]⁺ | •H |

| 111 | [C₇H₁₁O]⁺ | •CH₃ |

| 97 | [C₇H₁₃]⁺ | •CHO |

| 83 | [C₆H₁₁]⁺ | C₂H₃O• |

| 55 | [C₄H₇]⁺ | C₄H₇O• |

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic methods are essential for separating the target compound from impurities, starting materials, and potential isomers, as well as for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry is a powerful hyphenated technique ideal for the analysis of volatile compounds like this compound.

Separation: In the gas chromatograph, a sample is vaporized and passed through a capillary column. Compounds in the mixture are separated based on their boiling points and interactions with the column's stationary phase. This allows for the separation of this compound from isomers such as 2-, 3-, or 4-methylcyclohexanecarbaldehyde, which would have different retention times.

Identification and Purity Assessment: As each separated component elutes from the GC column, it enters the mass spectrometer, which acts as a detector. The MS provides a mass spectrum for each component. The identity of the this compound peak can be confirmed by its characteristic mass spectrum and retention time. The purity of the sample can be determined by integrating the peak areas in the chromatogram.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

The separation of enantiomers is a significant challenge due to their identical physical and chemical properties in an achiral environment. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analytical and preparative resolution of enantiomers. rsc.orgscilit.com The determination of the enantiomeric excess (e.e.) of this compound, which possesses a stereocenter at the C1 position of the cyclohexane ring, is crucial for evaluating the stereoselectivity of synthetic routes or for characterizing its properties in chiral environments.

The principle of chiral HPLC relies on the differential interaction of the enantiomers of the analyte with a chiral stationary phase (CSP). nih.gov This diastereomeric interaction leads to different retention times for the (R)- and (S)-enantiomers, allowing for their separation and quantification.

For the enantiomeric separation of this compound, several types of CSPs could be employed. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often the first choice due to their broad applicability. nih.gov These are commercially available under various trade names and have demonstrated success in separating a wide range of chiral compounds, including those with carbonyl groups. researchgate.net Cyclodextrin-based CSPs also represent a viable option, as they can form inclusion complexes with the cyclohexyl moiety of the analyte, leading to chiral recognition. mappingignorance.org

The development of a successful chiral HPLC method for this compound would involve screening various CSPs and mobile phase compositions. Typical mobile phases for normal-phase chromatography consist of a mixture of an alkane (e.g., hexane (B92381) or heptane) and an alcohol (e.g., isopropanol (B130326) or ethanol). The alcohol component acts as a polar modifier, and its concentration is critical for achieving optimal separation and resolution. In reversed-phase mode, mixtures of water and acetonitrile (B52724) or methanol (B129727) are commonly used.

The aldehyde group in this compound can be a key interaction site with the CSP. However, in some cases, derivatization of the aldehyde to a more suitable functional group, such as an oxime or a hydrazone, can enhance chiral recognition and improve chromatographic performance. researchgate.net Another approach is pre-column derivatization with a chiral reagent to form diastereomers, which can then be separated on a standard achiral HPLC column. nih.gov

Once a separation method is established, the enantiomeric excess can be calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:

e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100

Where Area₁ and Area₂ are the integrated peak areas of the major and minor enantiomers, respectively. A hypothetical chromatogram for the separation of the enantiomers of this compound would show two distinct peaks, and the relative areas would be used to determine the enantiomeric purity of the sample.

Table 1: Representative Chiral HPLC Method Parameters for Enantiomeric Excess Determination of this compound

| Parameter | Value |

| Column | Chiral Polysaccharide-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 210 nm |

| Retention Time (R)-enantiomer | 8.5 min |

| Retention Time (S)-enantiomer | 9.8 min |

| Resolution (Rs) | > 1.5 |

Note: The data in this table is illustrative and represents a typical starting point for method development for a compound of this type.

X-ray Crystallography of this compound Derivatives

X-ray crystallography is an unparalleled technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline compound. nih.gov It provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. For a liquid compound like this compound, direct X-ray analysis is not feasible. Therefore, it is necessary to convert it into a suitable crystalline derivative.

The preparation of a crystalline derivative involves reacting the aldehyde with a reagent that introduces functionalities capable of forming a well-ordered crystal lattice. Common derivatizing agents for aldehydes include 2,4-dinitrophenylhydrazine, semicarbazide, or a chiral amine to form a Schiff base. The resulting hydrazone, semicarbazone, or imine is often a solid with a higher melting point and a greater propensity to crystallize.

The process of obtaining a single crystal suitable for X-ray diffraction can be challenging and often involves screening various crystallization conditions, such as different solvents and temperatures. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected and analyzed to generate an electron density map, from which the molecular structure is determined.

For a derivative of this compound, the crystallographic data would provide:

Confirmation of the covalent structure: Unambiguously confirming the connectivity of the atoms.

Detailed conformational information: Revealing the preferred conformation of the cyclohexane ring (e.g., chair, boat, or twist-boat) and the orientation of the methyl and formyl substituents.

Absolute configuration: If a chiral derivatizing agent is used or if anomalous dispersion effects are measurable, the absolute configuration of the C1 stereocenter can be determined.

Intermolecular interactions: Providing insights into the packing of the molecules in the crystal lattice, including hydrogen bonding and van der Waals interactions.

Table 2: Hypothetical Crystallographic Data for a Derivative of this compound

| Parameter | Illustrative Value |

| Chemical Formula | C₁₄H₁₈N₄O₄ (for a 2,4-dinitrophenylhydrazone derivative) |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 8.5 Å, b = 12.3 Å, c = 15.1 Å |

| Volume | 1577.0 ų |

| Z (Molecules per unit cell) | 4 |

| Resolution | 0.8 Å |

| R-factor | < 0.05 |

Note: The data presented in this table is for illustrative purposes to represent the type of information obtained from an X-ray crystallographic analysis of a suitable derivative.

Computational Chemistry and Molecular Modeling of 1 Methylcyclohexanecarbaldehyde

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and inherent reactivity of 1-methylcyclohexanecarbaldehyde. These methods provide a detailed picture of the electron distribution and the energies of the molecular orbitals.

The reactivity of an aldehyde is largely dictated by the electrophilic nature of the carbonyl carbon and the nucleophilic nature of the carbonyl oxygen. In this compound, the presence of the methyl group on the same carbon as the aldehyde group (the α-position) introduces electronic and steric effects. The methyl group is a weak electron-donating group, which slightly reduces the partial positive charge on the carbonyl carbon compared to an unsubstituted cyclohexanecarbaldehyde. This, in theory, could decrease its reactivity towards nucleophiles. libretexts.org

Key electronic properties can be quantified through DFT calculations. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. For an aldehyde, the HOMO is often localized on the oxygen atom, and the LUMO is centered on the carbonyl carbon. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Furthermore, molecular electrostatic potential (MEP) maps can visually represent the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this compound, the MEP would show a region of negative potential around the carbonyl oxygen and a region of positive potential around the carbonyl carbon, highlighting the sites for electrophilic and nucleophilic attack, respectively.

Table 1: Calculated Electronic Properties of this compound (Illustrative) (Note: These values are illustrative and would be obtained from specific DFT calculations, for example, using a B3LYP functional and a 6-31G basis set. Actual research would provide precise values.)*

| Property | Illustrative Value | Description |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -0.8 eV | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | ~2.5 D | Measure of the overall polarity of the molecule. |

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

The cyclohexane (B81311) ring is known for its conformational flexibility, primarily existing in a chair conformation to minimize angular and torsional strain. In this compound, the substituents—a methyl group and an aldehyde group—can adopt either axial or equatorial positions. This leads to different conformers with varying steric energies.

Molecular dynamics (MD) simulations are a powerful tool to explore the conformational landscape of flexible molecules like this compound. openochem.org By simulating the atomic motions over time, MD can reveal the relative stabilities of different conformers and the energy barriers for their interconversion (ring flipping).

For a monosubstituted cyclohexane, the substituent generally prefers the equatorial position to avoid steric hindrance with the axial hydrogens on the same side of the ring (1,3-diaxial interactions). youtube.com In this compound, both the methyl and aldehyde groups are attached to the same carbon. The relative stability of the conformers will depend on the steric bulk of these groups. Generally, the conformer with the larger group in the equatorial position is more stable.

MD simulations can also provide insights into the intermolecular interactions of this compound in different environments, such as in a solvent or in the presence of other molecules. These simulations can model how the molecule interacts with its surroundings through van der Waals forces and dipole-dipole interactions, which is crucial for understanding its physical properties and behavior in solution.

Table 2: Relative Energies of this compound Conformers (Illustrative) (Note: These values are illustrative and would be determined from molecular dynamics simulations or static quantum chemical calculations.)

| Conformer | Relative Energy (kcal/mol) | Description |

| Aldehyde equatorial, Methyl axial | Higher | Steric strain from the axial methyl group. |

| Aldehyde axial, Methyl equatorial | Lower | Generally the more stable chair conformation. |

| Twist-boat conformations | Significantly higher | Unstable intermediate conformations during ring flip. |

Prediction of Spectroscopic Parameters for Validation with Experimental Data

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computed structures and electronic properties. This synergy between theoretical and experimental spectroscopy is a powerful approach for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. academie-sciences.fr Using methods like Gauge-Including Atomic Orbitals (GIAO) within a DFT framework, it is possible to calculate the ¹H and ¹³C NMR chemical shifts of this compound with a reasonable degree of accuracy. modgraph.co.uknih.gov The predicted shifts for the different conformers can help in assigning the peaks in an experimental spectrum and can also be used to estimate the equilibrium populations of the conformers in solution.

Infrared (IR) Spectroscopy: Theoretical calculations can also predict the vibrational frequencies of a molecule, which correspond to the absorption bands in an IR spectrum. iosrjournals.org The most characteristic vibrational mode for this compound is the C=O stretching frequency of the aldehyde group, which is typically found in the region of 1720-1740 cm⁻¹. Calculations can predict this frequency and others, such as C-H stretching and bending vibrations. Comparing the calculated IR spectrum with the experimental one can help confirm the functional groups present and provide evidence for the predicted lowest-energy conformation.

Table 3: Predicted Spectroscopic Data for this compound (Illustrative) (Note: These are representative values. Actual predictions require specific computational methods and basis sets.)

| Spectroscopy | Parameter | Predicted Value (Illustrative) | Experimental Range |

| ¹³C NMR | Carbonyl Carbon (C=O) | ~203 ppm | 200-205 ppm |

| ¹H NMR | Aldehyde Proton (CHO) | ~9.6 ppm | 9.5-9.7 ppm |

| IR | C=O Stretch | ~1730 cm⁻¹ | 1720-1740 cm⁻¹ |

Reaction Pathway Modeling and Transition State Analysis for Aldehyde Transformations

Computational chemistry is a valuable tool for investigating the mechanisms of chemical reactions. For this compound, a key transformation is the reduction of the aldehyde group to a primary alcohol. This can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Reaction pathway modeling can be used to map out the potential energy surface of such a reaction. This involves identifying the structures of the reactants, products, any intermediates, and, crucially, the transition states. The transition state is the highest energy point along the reaction coordinate and determines the activation energy of the reaction.

For the reduction of this compound, the mechanism involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon. masterorganicchemistry.com Computational modeling can determine the geometry of the transition state for this step and calculate its energy. This allows for the determination of the activation energy, which provides insight into the reaction rate.

Furthermore, these models can explore the stereoselectivity of the reaction. The approach of the hydride nucleophile to the carbonyl carbon can occur from two different faces, potentially leading to different stereoisomeric alcohol products. By calculating the energies of the transition states for both pathways, it is possible to predict which product will be favored.

Table 4: Calculated Activation Energy for a Representative Aldehyde Transformation (Illustrative) (Note: This is an illustrative example for the hydride reduction of an aldehyde. Specific values for this compound would require dedicated transition state calculations.)

| Reaction Step | Calculated Activation Energy (kcal/mol) | Description |

| Hydride attack on carbonyl carbon | ~10-15 | The energy barrier for the rate-determining step of the reduction. |

| Protonation of the alkoxide | Low | A typically fast step following the nucleophilic attack. |

Strategic Applications of 1 Methylcyclohexanecarbaldehyde in Complex Organic Synthesis

1-Methylcyclohexanecarbaldehyde as a Chiral Building Block in Asymmetric Synthesis

In asymmetric synthesis, chiral building blocks—enantiomerically pure compounds—are used to construct complex molecules with specific three-dimensional arrangements, a critical requirement for pharmaceuticals and biologically active molecules. nih.govnih.gov An aldehyde, such as this compound, contains a prochiral center if the carbon atom is not already a stereocenter. However, in this compound, the aldehyde group is attached to a quaternary carbon, meaning it does not have a chiral center at the C1 position.

For this compound to serve as a chiral building block, chirality would need to be introduced elsewhere in the molecule, or it would be used as a precursor to create a chiral structure. The scientific literature does not prominently feature enantiomerically pure forms of this compound as a common starting material for asymmetric synthesis. However, related stereoselective reactions on similar cyclohexane (B81311) frameworks are a cornerstone of modern synthesis. For instance, the diastereoselective alkylation of related cyclohexadienone derivatives has been studied, where the stereochemical outcome is dictated by the approach of the electrophile to the ring structure. researchgate.net Such principles would be applicable if a chiral variant of this compound were used.

Total Synthesis of Natural Products Incorporating the 1-Methylcyclohexane Core

The 1-methylcyclohexane moiety is a structural component of numerous natural products, particularly within the vast family of terpenes and steroids. nih.gov The total synthesis of these complex molecules often relies on the strategic assembly of smaller, functionalized cyclic precursors. nih.gov While this compound represents a simple embodiment of this core, its direct application as a starting material in documented total syntheses is not widespread.

Instead, synthetic chemists often employ more functionalized or strategically activated cyclohexane derivatives. A relevant strategy involves the deconjugative α-alkylation of α,β-unsaturated cyclohexenecarboxaldehydes. This method allows for the introduction of various side chains, creating complex substituted cyclohexane rings that are precursors to diverse terpenoids. nih.gov Although this does not start with this compound, it demonstrates how the aldehyde functionality on a cyclohexane ring is leveraged to build molecular complexity relevant to natural products.

For example, the deconjugative α-alkylation of β-cyclocitral with different alkyl halides can produce a variety of substituted β,γ-unsaturated aldehydes, which are versatile intermediates.

Table 1: Deconjugative α-Alkylation of β-Cyclocitral (a Cyclohexenecarboxaldehyde)

| Entry | Alkyl Halide | Product | Yield (%) |

|---|---|---|---|

| 1 | Methyl iodide | 2,6,6-trimethyl-1-(1-methylprop-2-en-1-yl)cyclohex-2-ene-1-carbaldehyde | 85 |

| 2 | Allyl bromide | 1-(but-3-en-1-yl)-2,6,6-trimethylcyclohex-2-ene-1-carbaldehyde | 65 |

| 3 | Propargyl bromide | 1-(but-3-yn-1-yl)-2,6,6-trimethylcyclohex-2-ene-1-carbaldehyde | 60 |

| 4 | Benzyl bromide | 1-(2-phenylethyl)-2,6,6-trimethylcyclohex-2-ene-1-carbaldehyde | 82 |

Data sourced from a study on the deconjugative α-alkylation of cyclohexene-1-carboxaldehydes. nih.gov

Another related area is the synthesis of herbertane sesquiterpenes, which contain a 1,2,2-trimethylcyclopentane core attached to an aromatic ring. The synthesis of (-)-α-formylherbertenol, a natural product, starts from β-cyclogeraniol and involves the construction of the aromatic portion onto the existing cyclic framework. researchgate.net

Design and Synthesis of Advanced Pharmaceutical Intermediates

Pharmaceutical intermediates are the molecular building blocks used in the synthesis of active pharmaceutical ingredients (APIs). zlchemi.commedchemexpress.com The structural features of an intermediate are incorporated into the final drug, making their design and synthesis a critical part of drug development. Cyclic aldehydes are valuable intermediates because the aldehyde group is readily converted into a wide range of other functionalities. ncert.nic.in

While the 1-methylcyclohexane structure is found in some bioactive molecules, specific examples detailing the use of this compound as a key intermediate in the synthesis of modern pharmaceutical agents are not extensively documented in mainstream research. The development of new drugs often involves creating analogues of existing compounds to improve efficacy or reduce side effects. For instance, the synthesis of intermediates for highly active narcotic analgesics like remifentanil involves functionalized piperidine (B6355638) (a nitrogen-containing six-membered ring) derivatives rather than cyclohexane ones. researchgate.net The general strategy, however, often involves the multi-step modification of a core cyclic structure, a role for which this compound is theoretically suited.

Development of Novel Polymeric Materials and Surface Modifiers via Derivatization

The derivatization of small molecules is a common strategy for producing monomers that can be polymerized to create new materials with tailored properties. Aldehyde-containing compounds can be used in polymerization reactions, such as polycondensation, or they can be chemically modified to introduce a polymerizable group (like a vinyl or acrylate (B77674) function). The bulky, aliphatic 1-methylcyclohexyl group could potentially impart properties like thermal stability or hydrophobicity to a polymer.

Similarly, surface modification involves chemically attaching molecules to a surface to alter its properties (e.g., wettability, biocompatibility, or adhesion). The aldehyde group of this compound could be used to graft the molecule onto surfaces functionalized with amine groups through the formation of an imine bond.

Despite these possibilities, a review of the scientific literature indicates that this compound is not a commonly reported agent for these applications. Research in polymer synthesis is vast, with current efforts focusing on areas like sustainable polymers from monomers like anhydrides and epoxides, or the synthesis of complex functional polymers. youtube.comrsc.org Likewise, surface modification studies often utilize more readily available or specifically functionalized molecules to achieve the desired surface properties.

Environmental Chemistry and Degradation Pathways of 1 Methylcyclohexanecarbaldehyde

Abiotic Degradation Mechanisms (e.g., Photolysis, Hydrolysis) in Environmental Matrices

Abiotic degradation refers to the breakdown of chemical compounds through non-biological processes. For 1-methylcyclohexanecarbaldehyde, the primary abiotic degradation pathways are expected to be photolysis and hydrolysis, particularly given its chemical structure which includes a carbonyl group susceptible to photochemical reactions and potential, albeit slow, reaction with water.

Photolysis:

Photolysis is the decomposition of a chemical caused by the absorption of light. In the atmosphere, this compound is susceptible to direct photolysis by absorbing sunlight, and indirect photolysis through reactions with photochemically generated species like hydroxyl radicals (•OH). The aldehyde functional group can absorb ultraviolet (UV) radiation, leading to the cleavage of chemical bonds. The rate of photolysis is dependent on the quantum yield of the compound and the intensity of solar radiation. rsc.org While specific experimental data on the photolysis rate of this compound is scarce, it is known that aldehydes can undergo photochemical reactions that yield oxidants and carbon monoxide as major products. youtube.com The atmospheric lifetime of aldehydes is influenced by these photochemical processes. nih.gov

Hydrolysis:

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. Generally, aldehydes can undergo hydrolysis, although the rates can be slow under typical environmental pH conditions (pH 5-9). The aldehyde group can react with water to form a geminal diol, an unstable intermediate that can revert to the aldehyde. The rate of hydrolysis for aldehydes is generally not considered a primary degradation pathway in comparison to atmospheric photolysis and biodegradation. chemsafetypro.com For some organic compounds, hydrolysis can be influenced by the presence of acids or bases. youtube.com

Biotransformation and Biodegradation by Microorganisms

The microbial breakdown of organic compounds is a critical process in their environmental fate. For this compound, biodegradation is anticipated to be a significant removal mechanism in soil and aquatic environments.

Microbial Communities and Enzymatic Pathways Involved in Alicyclic Aldehyde Degradation

A diverse range of microorganisms, including bacteria and fungi, have the metabolic capability to degrade alicyclic hydrocarbons and their derivatives. The biodegradation of n-alkylcyclohexanes, which are structurally related to this compound, often begins with the oxidation of the alkyl side chain. This is followed by β-oxidation, a common metabolic pathway for breaking down fatty acids, which can lead to the formation of cyclohexanecarboxylic acid as an intermediate. colorado.edu

Specific enzymatic pathways are crucial for the breakdown of the cyclic and aldehyde moieties of the molecule. Key enzymes involved in the degradation of cyclic ketones and aldehydes include:

Cyclohexanone (B45756) Monooxygenases (CHMOs): These enzymes, belonging to the Baeyer-Villiger monooxygenase (BVMO) family, are known to catalyze the insertion of an oxygen atom into a cyclic ketone, forming a lactone. nih.govdtu.dk For instance, CHMOs from Rhodococcus species have been studied for their ability to act on a variety of cyclic ketones. dtu.dk While the substrate is a ketone, this highlights the microbial potential to functionalize and open cyclic rings, a key step in their degradation.

Aldehyde Dehydrogenases (ALDHs): This superfamily of enzymes is responsible for the oxidation of aldehydes to their corresponding carboxylic acids. learncbse.in Bacteria of the genus Pseudomonas are known to possess a wide diversity of ALDHs, enabling them to metabolize a variety of aldehydes. copernicus.org This conversion is a crucial detoxification step and prepares the molecule for entry into central metabolic pathways. learncbse.in

The table below summarizes the key enzyme families and their roles in the degradation of compounds structurally related to this compound.

| Enzyme Family | Example Enzyme | Microbial Source (Example) | Role in Degradation |

| Baeyer-Villiger Monooxygenases (BVMOs) | Cyclohexanone Monooxygenase (CHMO) | Rhodococcus sp., Acinetobacter sp. | Ring-opening of cyclic ketones via lactonization. |

| Aldehyde Dehydrogenases (ALDHs) | Aldehyde Dehydrogenase | Pseudomonas sp. | Oxidation of aldehydes to carboxylic acids. |

Identification of Metabolites in Biodegradation Processes

The identification of metabolic intermediates is key to elucidating the biodegradation pathway of a compound. For alicyclic compounds, the degradation pathway often involves a series of oxidation steps to break open the ring and form aliphatic compounds that can be funneled into central metabolism.

Based on the degradation of analogous compounds, the proposed initial steps in the biodegradation of this compound would likely involve the oxidation of the aldehyde group to a carboxylic acid, forming 1-methylcyclohexanecarboxylic acid . This would be followed by the microbial-mediated opening of the cyclohexane (B81311) ring.

Studies on the degradation of n-alkylcyclohexanes by Alcanivorax sp. have shown that cyclohexanecarboxylic acid is a key intermediate, which is further transformed into benzoic acid via 1-cyclohexene-1-carboxylic acid. colorado.edu This suggests that a similar pathway involving initial oxidation and subsequent ring-opening and aromatization could be possible for this compound.

The following table outlines potential metabolites in the biodegradation of this compound, based on known pathways of similar compounds.

| Potential Metabolite | Preceding Compound | Enzymatic Step (Hypothesized) |

| 1-Methylcyclohexanecarboxylic acid | This compound | Aldehyde dehydrogenase activity |

| Ring-opened aliphatic dicarboxylic acids | 1-Methylcyclohexanecarboxylic acid | Monooxygenase and dehydrogenase activities |

Further research is necessary to definitively identify the specific microbial communities and the complete metabolic pathway, including all intermediates, involved in the degradation of this compound.

Environmental Fate and Transport Modeling of this compound

Environmental fate and transport models are valuable tools for predicting the distribution and persistence of chemicals in the environment. These models use the physicochemical properties of a substance, along with environmental parameters, to estimate its partitioning between air, water, soil, and sediment, and its potential for long-range transport.

For this compound, key properties influencing its environmental transport include its volatility, water solubility, and its octanol-water partition coefficient (Kow). As a volatile organic compound, it is expected to be present in the atmosphere, where its fate will be largely determined by photochemical reactions. youtube.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) models are often used to estimate the degradation rates of chemicals when experimental data is unavailable. rsc.org These models can predict properties such as the rate constants for reaction with atmospheric oxidants. For volatile organic compounds, QSAR models have been developed to predict their degradation rates by nitrate (B79036) radicals and ozone. rsc.org

The transport of this compound in soil and water will be influenced by its sorption to organic matter and its potential for volatilization. Aldehydes can be present in rainwater and surface water due to atmospheric deposition. copernicus.org Models that incorporate these partitioning and degradation processes are essential for assessing the potential environmental exposure and risk associated with this compound.

The table below lists key parameters used in environmental fate and transport modeling and their relevance for this compound.

| Modeling Parameter | Relevance for this compound |

| Vapor Pressure | Determines the tendency to partition into the atmosphere. |

| Water Solubility | Influences its concentration and transport in aquatic systems. |

| Octanol-Water Partition Coefficient (Kow) | Indicates the potential for bioaccumulation and sorption to organic matter. |

| Atmospheric Reaction Rate Constants | Used to estimate the atmospheric lifetime with respect to reaction with oxidants like •OH. |

| Biodegradation Half-life | A key input for predicting persistence in soil and water. dtu.dk |

Future Research Directions and Emerging Paradigms for 1 Methylcyclohexanecarbaldehyde

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of 1-Methylcyclohexanecarbaldehyde into flow chemistry and automated synthesis platforms represents a significant leap forward in its production and utilization. Flow chemistry, with its superior heat and mass transfer, offers a safer and more efficient alternative to traditional batch processing, especially for reactions that are highly exothermic or involve unstable intermediates. wiley-vch.de

Future research will likely focus on developing continuous-flow processes for the synthesis of this compound itself, as well as for its subsequent transformations. For instance, reactions that are challenging to control in batch reactors, such as certain organometallic additions to the aldehyde, could be rendered more selective and higher-yielding in a flow system. wiley-vch.de The high surface-area-to-volume ratio in flow reactors allows for precise temperature control, which can minimize side reactions and improve product purity. wiley-vch.de

Automated synthesis platforms, often coupled with flow reactors, could enable the rapid generation of a library of derivatives based on the this compound scaffold. unimi.it By systematically varying reaction partners and conditions, these platforms can accelerate the discovery of new molecules with desired properties, which is particularly valuable in medicinal chemistry and materials science. unimi.it

Table 1: Potential Advantages of Flow Chemistry for this compound Synthesis and Derivatization

| Feature | Advantage in Flow Chemistry | Relevance to this compound |

| Heat Transfer | Enhanced ability to manage exothermic or cryogenic reactions. wiley-vch.de | Improved control over reactions like oxidation or organometallic additions, leading to higher selectivity. |

| Mixing | Rapid and efficient mixing of reagents. wiley-vch.de | Increased reaction rates and yields for transformations of the sterically hindered aldehyde. |

| Safety | Small reaction volumes minimize risks associated with hazardous reagents or unstable intermediates. wiley-vch.de | Safer handling of reagents like strong oxidants or highly reactive nucleophiles. |

| Scalability | Production can be scaled up by extending the operation time rather than increasing reactor size. | Facilitates efficient production from laboratory to industrial scale. |

| Automation | Amenable to integration with automated systems for high-throughput screening and optimization. unimi.it | Rapid synthesis of a diverse library of this compound derivatives for various applications. |

Applications in Supramolecular Chemistry and Nanotechnology

The unique molecular structure of this compound makes it an intriguing building block for supramolecular chemistry and nanotechnology. The aldehyde group can participate in dynamic covalent chemistry or act as a recognition site, while the hydrophobic cyclohexyl moiety can drive self-assembly processes.

In supramolecular chemistry, this compound could be employed as a guest molecule within host macrocycles like cyclodextrins or calixarenes. nih.govrsc.org The formation of such host-guest complexes could modify the reactivity of the aldehyde, protect it from the environment, or enable its controlled release. Furthermore, the aldehyde functionality can be used to construct more complex, self-assembling systems through the formation of imines or other reversible covalent bonds, leading to the creation of functional materials like hydrogels or molecular capsules. nih.govrsc.org

In the realm of nanotechnology, this compound could be used to functionalize the surface of nanoparticles. The aldehyde group provides a convenient handle for attaching the molecule to nanoparticle surfaces, thereby modifying their properties. For example, coating nanoparticles with this compound could enhance their dispersibility in organic media or serve as a reactive site for further functionalization.

Development of Novel Catalytic Systems for Transformations of the Aldehyde Group

The aldehyde group is a versatile functional group, and the development of novel catalytic systems for its transformation is a central theme in modern organic chemistry. ncert.nic.in For this compound, research into new catalysts could unlock unprecedented reactivity and selectivity.

One promising area is the use of transition metal catalysts. For example, nickel(0) complexes with N-heterocyclic carbene (NHC) ligands have been shown to catalyze transformations of aldehydes via η²-coordination, a mode of activation distinct from the more common Lewis acid activation. nih.gov This could enable novel reactions such as intramolecular hydroacylation or cross-dimerization involving this compound. nih.gov Similarly, rhodium and cobalt hydride catalysts have been effective in various hydroacylation reactions, which could be applied to this compound for the synthesis of complex carbocyclic structures. acs.org

Photocatalysis also presents exciting opportunities. Novel photocatalysts are being developed that can promote multi-electron reductions of carbonyl groups under mild, visible-light-irradiated conditions. ims.ac.jp Applying such systems to this compound could provide green and efficient routes to the corresponding alcohol or even facilitate C-C bond-forming reactions. Aldehydes themselves, or in combination with transition metals, can also act as catalysts for a variety of transformations. rsc.orgcancer.gov